molecular formula C12H15Cl2N B12309698 trans-N-(3-Chloroallyl)-1-(R)-aminoindan Hydrochloride

trans-N-(3-Chloroallyl)-1-(R)-aminoindan Hydrochloride

Cat. No.: B12309698
M. Wt: 244.16 g/mol
InChI Key: XSGWVDYIYJOVCZ-COUKRICUSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic name follows IUPAC guidelines for bicyclic amines and substituted alkenes. The parent structure, 2,3-dihydro-1H-inden-1-amine, forms the core, with the nitrogen atom at position 1 of the indane ring. The substituent—a 3-chloroallyl group [(E)-3-chloroprop-1-en-1-yl]—is attached to the amine via an N-alkyl linkage. The "trans" designation specifies the E-geometry of the chloroallyl double bond, where the chlorine atom and the indane moiety occupy opposite sides. The R-configuration at the chiral carbon (C1 of the indane ring) is denoted using the Cahn-Ingold-Prelog priority rules.

The full IUPAC name is:
(1R)-N-[(E)-3-chloroprop-1-en-1-yl]-2,3-dihydro-1H-inden-1-amine hydrochloride
This nomenclature aligns with structural descriptors in patents and commercial catalogs.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₅Cl₂N accounts for the indane backbone (C₉H₁₁N), chloroallyl substituent (C₃H₄Cl), and hydrochloride counterion (HCl). Key mass contributions include:

Component Contribution to Molecular Weight (g/mol)
Indanamine core 133.20 (C₉H₁₁N)
3-Chloroallyl 75.52 (C₃H₄Cl)
Hydrochloride 36.46 (HCl)
Total 244.16

Experimental data from analytical reports confirm a molecular weight of 244.16 g/mol. The cis isomer (C₁₂H₁₄ClN) lacks the hydrochloride, yielding a lower molecular weight of 207.70 g/mol.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound remain unpublished, structural analogs provide insight. The indane ring adopts a bent conformation, with the amine group at C1 projecting axially. X-ray studies of Rasagiline derivatives—a related class—show that the chloroallyl group’s trans configuration minimizes steric clash with the indane ring. Computational models predict a dihedral angle of 120–135° between the indane plane and the chloroallyl substituent, stabilizing the molecule via van der Waals interactions.

Zero-dimensional halide perovskite studies (e.g., Cs₃BiBr₆) demonstrate how isolated polyhedra influence crystal packing, though this compound’s ionic nature (hydrochloride salt) likely promotes a monoclinic or orthorhombic lattice. Further characterization requires single-crystal X-ray diffraction.

Stereochemical Configuration: R-Enantiomer Specificity and Chloroallyl Group Orientation

The R-enantiomer is pharmacologically significant, as evidenced by its role in Rasagiline, a monoamine oxidase inhibitor. The chiral center at C1 of the indane ring arises from the tetrahedral geometry of the amine. In the R-configuration, priority order follows:

  • NH₂ group (highest),
  • Indane ring (C9–C1–C2),
  • Chloroallyl substituent,
  • Hydrogen atom.

The trans (E) chloroallyl orientation places the chlorine atom antiperiplanar to the indane ring, reducing electronic repulsion between the π-systems. This geometry contrasts with the cis (Z) isomer, where steric hindrance destabilizes the molecule. Enantiomeric purity in synthesis is achieved via chiral resolution using tartaric acid derivatives, as detailed in patent literature.

The compound’s stereochemical integrity is critical for molecular recognition in biological systems, though such applications fall outside this structural analysis.

Properties

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

IUPAC Name

(1R)-N-[(E)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C12H14ClN.ClH/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12;/h1-5,8,12,14H,6-7,9H2;1H/b8-3+;/t12-;/m1./s1

InChI Key

XSGWVDYIYJOVCZ-COUKRICUSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NC/C=C/Cl.Cl

Canonical SMILES

C1CC2=CC=CC=C2C1NCC=CCl.Cl

Origin of Product

United States

Preparation Methods

Alkenylation of (R)-Aminoindan with 1,3-Dichloropropene

The most widely documented method involves reacting (R)-1-aminoindan with 1,3-dichloropropene in the presence of a base. A representative procedure from Teva Pharmaceuticals’ patents outlines the following steps:

  • Base Activation : (R)-1-aminoindan is combined with potassium carbonate (K₂CO₃) in N,N-dimethylacetamide (DMA) at 60–80°C to deprotonate the amine.
  • Nucleophilic Substitution : 1,3-Dichloropropene is added dropwise, facilitating an SN2 reaction to yield N-(3-chloroallyl)-1-(R)-aminoindan.
  • Stereochemical Control : The reaction’s trans-selectivity arises from steric hindrance in the transition state, favoring the formation of the trans isomer.
  • Hydrochloride Salt Formation : The product is treated with hydrochloric acid (HCl) in methanol, precipitating the hydrochloride salt with >98% enantiomeric excess (ee).

Key Reaction Parameters :

  • Temperature : 60–80°C (prevents side reactions like polymerization of dichloropropene).
  • Solvent : DMA enhances solubility of intermediates and stabilizes the transition state.
  • Base : K₂CO₃ avoids excessive alkalinity that could degrade the chloroallyl group.

Isotopic Labeling for Analytical Reference Standards

To detect trace impurities in rasagiline formulations, ¹³C-labeled analogs of this compound are synthesized. This method, patented by Teva, involves:

  • Synthesis of ¹³C-Aminoindan : Starting with ¹³C-phenylacetic acid, a seven-step sequence introduces three ¹³C atoms into the aminoindan backbone via K¹³CN-mediated cyanation.
  • Chloroallylation : The labeled aminoindan undergoes alkenylation with 1,3-dichloropropene under conditions identical to the non-labeled route.
  • Validation : ¹H and ¹³C NMR confirm isotopic incorporation, while mass spectrometry verifies molecular formula fidelity.

Optimization of Reaction Conditions

Solvent and Base Selection

Parameter Optimal Choice Effect on Yield/Purity
Solvent N,N-Dimethylacetamide Enhances intermediate solubility, reduces byproducts
Base Potassium carbonate Mild basicity prevents HCl elimination from product
Temperature 70°C Balances reaction rate and selectivity

Methanol or ethanol as solvents led to <70% yields due to poor solubility, while stronger bases like NaOH caused decomposition of the chloroallyl group.

Impurity Control

The primary impurities—cis-N-(3-chloroallyl)-1-(R)-aminoindan and N-(2-chloroallyl) isomers —are minimized through:

  • Stoichiometric Precision : A 1:1.05 molar ratio of (R)-aminoindan to 1,3-dichloropropene ensures complete conversion without excess reagent.
  • Post-Reaction Quenching : Rapid cooling to 0°C after HCl addition precipitates the product while leaving impurities in solution.
  • Chromatographic Purification : Reverse-phase HPLC with a C18 column resolves trans and cis isomers (retention times: 12.3 vs. 14.7 min).

Analytical Characterization

Spectroscopic Data

Technique Key Findings Reference
¹H NMR (DMSO-d₆) δ 6.45 (d, J=15.4 Hz, 1H, CH₂=CHCl), δ 4.21 (m, 1H, indane CH), δ 3.82 (d, J=6.1 Hz, 2H, NCH₂)
EI-MS m/z 244.1 [M+H]⁺ (calc. 244.07 for C₁₂H₁₅Cl₂N)
HPLC Purity 99.2% (254 nm, 0.1% TFA in acetonitrile/water)

Stability Profiling

Stability studies under ICH guidelines revealed:

  • Hygroscopicity : The compound absorbs 2.1% w/w moisture at 25°C/60% RH, necessitating storage at -20°C in sealed containers.
  • Thermal Degradation : >147°C decomposition (DSC onset) with HCl liberation, confirmed by TGA-FTIR.

Industrial-Scale Process Considerations

Pharmaceutical manufacturers employ continuous flow reactors to enhance reproducibility:

  • Residence Time : 30 minutes at 70°C (vs. 2 hours in batch).
  • Yield Improvement : 92% in flow vs. 85% in batch.
  • Impurity Suppression : Turbulent flow minimizes localized hot spots, reducing cis-isomer formation to <0.5%.

Chemical Reactions Analysis

Types of Reactions

trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloroallyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Rasagiline Mesylate :
    • Rasagiline is a selective irreversible inhibitor of monoamine oxidase B (MAO-B), used in treating Parkinson's disease. The synthesis of rasagiline mesylate involves using trans-N-(3-Chloroallyl)-1-(R)-aminoindan Hydrochloride as a key intermediate. The compound's ability to inhibit MAO-B enhances dopamine levels in the brain, improving motor functions in patients with neurodegenerative disorders .
  • Neuroprotective Effects :
    • Research indicates that this compound exhibits neuroprotective properties, which are crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease. Its mechanism may involve increasing dopamine levels by inhibiting the breakdown of this neurotransmitter .

Case Study 1: Rasagiline Formulation

A study outlined the formulation processes for rasagiline mesylate, emphasizing the importance of controlling impurities during synthesis. The presence of this compound as an impurity was monitored using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) techniques to ensure product purity and efficacy .

In another research project, this compound was evaluated for its biological activity concerning neuroprotection. Results suggested that the compound could enhance neuronal survival under oxidative stress conditions, providing insights into its potential therapeutic applications in neuropharmacology .

Mechanism of Action

The mechanism of action of trans-N-(3-Chloroallyl)-1-®-aminoindan Hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, receptor interactions, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Cis-Isomer

The cis-N-(3-Chloroallyl)-1-(R)-aminoindan Hydrochloride (CAS: 1175018-80-0) represents the stereoisomeric counterpart to the trans-form. Both isomers share the molecular formula C₁₂H₁₄ClN·HCl but differ in spatial arrangement, leading to distinct properties:

Property trans-Isomer cis-Isomer References
CAS Number 1175018-78-6 1175018-80-0
Melting Point >147°C (dec.) Not reported
Storage Conditions -20°C (hygroscopic) -20°C
Solubility Slight in DMSO/methanol Not reported
Application Rasagiline mesylate synthesis Limited data; likely similar role

The trans-isomer’s superior thermal stability and defined reactivity make it preferred in pharmaceutical manufacturing, whereas the cis-isomer’s applications remain less characterized .

Comparison with Aminoindan Derivatives

Aminoindan derivatives, such as 1-(R)-aminoindan and hydroxyaminoindan, are metabolites of rasagiline and ladostigil. These compounds exhibit neuroprotective properties but differ in functional groups and mechanisms:

Compound Key Features Biological Activity References
trans-N-(3-Chloroallyl)-1-(R)-aminoindan HCl Chloroallyl group enhances electrophilic reactivity; used as a synthetic precursor. Indirect role in neuroprotection via rasagiline synthesis.
1-(R)-aminoindan Lacks chloroallyl substituent; primary amine. Direct neuroprotection: Reduces oxidative stress and apoptosis in vitro.
Hydroxyaminoindan Hydroxyl group replaces chlorine; increased polarity. Enhances mitochondrial function and antioxidant activity in neuronal cells.

Comparison with Other Chloroalkylamine Derivatives

Compounds such as 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS: 5407-04-5) share chloroalkylamine motifs but differ in backbone complexity:

Compound Structure Molecular Weight Applications References
trans-N-(3-Chloroallyl)-1-(R)-aminoindan HCl Indane ring + chloroallyl chain 244.17 g/mol Pharmaceutical intermediate
3-Chloro-N,N-dimethylpropan-1-amine HCl Linear chloroalkylamine 158.09 g/mol Organic synthesis; less specific in drug design

The indane ring in the target compound confers rigidity and stereochemical specificity, enhancing its utility in enantioselective synthesis compared to simpler chloroalkylamines .

Research Findings and Implications

  • Synthetic Utility : The trans-isomer’s configuration is critical for achieving high-yield rasagiline production, as demonstrated in scalable synthetic routes .
  • Stability Challenges : Both trans- and cis-isomers require stringent storage (-20°C) to prevent hygroscopic degradation, highlighting the need for controlled handling in industrial settings .

Biological Activity

trans-N-(3-Chloroallyl)-1-(R)-aminoindan hydrochloride, with the CAS number 1175018-78-6, is a compound that has garnered attention for its significant biological activity, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₁₄ClN·HCl
  • Molecular Weight : Approximately 244.16 g/mol
  • Structure : The compound features a chloroallyl group attached to an aminoindan framework, which is crucial for its biological activity.

Research indicates that this compound primarily functions as a monoamine oxidase B (MAO-B) inhibitor . This mechanism is particularly relevant in increasing dopamine levels in the brain, which is beneficial for patients with Parkinson's disease. By inhibiting MAO-B, the compound prevents the breakdown of dopamine, thereby enhancing its availability and improving motor function .

Neuroprotective Effects

The neuroprotective properties of this compound have been highlighted in various studies. It has shown potential in:

  • Increasing Dopamine Levels : By inhibiting MAO-B, it helps sustain higher levels of dopamine, which is critical for motor control and cognitive functions.
  • Reducing Oxidative Stress : The compound may also play a role in mitigating oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes this compound alongside other related compounds:

Compound NameMechanism of ActionUnique Features
RasagilineMAO-B inhibitionSpecifically designed for Parkinson's treatment
SelegilineSimilar inhibition mechanismUsed for Parkinson's disease management
SafinamideMAO inhibition + anticonvulsant propertiesBroader therapeutic applications
This compoundMAO-B inhibitionUnique synthetic pathway enhancing activity against neurodegenerative diseases

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of this compound:

  • Neuroprotective Studies : A study demonstrated that this compound significantly improved motor functions in animal models of Parkinson's disease by increasing dopamine levels and reducing neuronal death due to oxidative stress.
  • Pharmacological Profiling : Another research effort explored its interactions with neurotransmitter systems, indicating that it could modulate various signaling pathways involved in neuroprotection .
  • Synthesis and Applications : The compound serves as an intermediate in the synthesis of other pharmaceutical agents, showcasing its versatility in drug development .

Future Directions

While current findings are promising, further research is necessary to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Long-term Efficacy and Safety : Comprehensive clinical trials to assess long-term effects and potential side effects.
  • Mechanistic Studies : Detailed studies on how this compound interacts with various biological targets beyond MAO-B.
  • Broader Therapeutic Applications : Exploration of its potential use in treating other neurodegenerative conditions or psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-N-(3-Chloroallyl)-1-(R)-aminoindan Hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : The compound’s synthesis likely involves coupling reactions between the 3-chloroallyl group and the chiral 1-(R)-aminoindan scaffold. A carbodiimide-based coupling agent (e.g., EDC·HCl) is commonly used for amide/amine bond formation, as demonstrated in peptide synthesis . Optimization involves controlling stoichiometry (1:1 molar ratio of reactants), temperature (0°C to room temperature), and solvent choice (DMF or ethanol for solubility). Reaction progress can be monitored via TLC (e.g., hexane:ethyl acetate systems) or HPLC .

Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

  • Methodology : Chiral purity can be verified using:

  • Chiral HPLC : Employ a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm.
  • 1H NMR : Compare integration ratios of diastereotopic protons or use chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomeric signals .
  • Polarimetry : Measure specific rotation ([α]D) against a racemic standard to confirm enantiomeric excess .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

  • Methodology : The hydrochloride salt enhances water solubility due to ionic interactions. Solubility can be tested in phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) using UV-Vis spectroscopy (λmax ~260 nm). Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products .

Advanced Research Questions

Q. What strategies are recommended for resolving enantiomeric impurities in large-scale synthesis?

  • Methodology :

  • Kinetic Resolution : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to selectively promote the formation of the (R)-enantiomer.
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Introduce a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which are separated via recrystallization .
  • Enzymatic Resolution : Lipases or esterases can enantioselectively hydrolyze undesired stereoisomers .

Q. How can in vitro metabolic stability be assessed for this compound in neuroprotection studies?

  • Methodology :

  • Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes.
  • CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, guided by fragmentation patterns .

Q. What experimental designs are suitable for evaluating its interaction with monoamine oxidase (MAO) isoforms?

  • Methodology :

  • Enzyme Kinetics : Perform Michaelis-Menten assays with recombinant MAO-A/MAO-B, using kynuramine as a substrate. Monitor fluorescence (Ex: 315 nm, Em: 380 nm) to calculate IC₅₀ values .
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding poses in MAO’s active site, validating with site-directed mutagenesis (e.g., FAD-binding residue mutations) .

Q. How can radiolabeled analogs be synthesized to study tissue distribution in preclinical models?

  • Methodology : Incorporate ¹⁴C or ³H isotopes at the chloroallyl or aminoindan moiety via:

  • Catalytic Tritiation : Expose the compound to tritium gas with a palladium catalyst.
  • Synthetic Modification : Use ¹⁴C-labeled sodium cyanide in a Strecker synthesis approach. Validate radiochemical purity (>98%) via radio-HPLC .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported neuroprotective efficacy across cell lines?

  • Methodology :

  • Dose-Response Curves : Replicate studies in SH-SY5Y (neuronal) and primary astrocytes to identify cell-type-specific effects.
  • Biomarker Validation : Measure Bcl-2/Bax ratios (apoptosis) and glutathione levels (oxidative stress) to contextualize efficacy .
  • Batch Analysis : Compare compound purity (via NMR/HPLC) across studies, as impurities like cis-isomers may confound results .

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